

# Spectroscopic Data of Tannins from Terminalia Species: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tannagine*

Cat. No.: *B1644076*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The genus *Terminalia* is a rich source of bioactive compounds, particularly tannins, which are a complex group of polyphenols with a wide range of pharmacological activities. While the specific compound "**Tannagine**" remains elusive in publicly available scientific literature, its name strongly suggests a close relationship with the abundant tannins found in this genus. This guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for well-characterized and prominent tannins isolated from *Terminalia* species, such as Punicalagin, Corilagin, and Chebulagic acid. These compounds serve as exemplary models for understanding the structural elucidation of this class of natural products.

This technical document is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and logical workflows for the isolation and identification of tannins.

## Spectroscopic Data of Representative Tannins

The following tables summarize the key spectroscopic data for Punicalagin, Corilagin, and Chebulagic acid, facilitating easy comparison and reference.

**Table 1: NMR Spectroscopic Data of Punicalagin ( $\alpha$  and  $\beta$  anomers)**

Parameter	$\alpha$ -Punicalagin	$\beta$ -Punicalagin	Reference
$^1\text{H}$ -NMR (ppm)	Anomeric proton: 5.12 (d, J = 3.74 Hz)	Anomeric proton: 4.51 (d, J = 7.87 Hz)	[1]
Aromatic protons: 8 singlets between 6.68 and 7.00 ppm	Aromatic protons: 8 singlets between 6.68 and 7.00 ppm	[2]	
$^{13}\text{C}$ -NMR (ppm)	Data available in specialized literature, often presented in complex tables detailing all carbon signals.	Data available in specialized literature, often presented in complex tables detailing all carbon signals.	[3]

**Table 2: Spectroscopic Data of Corilagin**

Parameter	Value	Reference
$^1\text{H}$ -NMR ( $\text{CD}_3\text{COCD}_3$ , ppm)	Aromatic protons: 6.68 (1H, s), 6.83 (1H, s), 7.12 (2H, br s); Glucose protons: 6.38 (d, J=2 Hz, H-1'''), 5.00 (t, J=11.2 Hz, H-5'''), 4.51 (t, J=8.0 Hz, H-6'''), 4.09 (dd, J=11.2, 8.5 Hz, H-6'''a), 4.82 (br s, H-3'''), 4.45 (br s, H-4'''), 4.06 (br s, H-2''')	[4]
$^{13}\text{C}$ -NMR ( $\text{CD}_3\text{COCD}_3$ , ppm)	Carbonyl carbons: 167.7, 166.3, 164.2; Phenyl carbons: 107.3, 109.1, 109.2	[4]
MS (ESI-)	$[\text{M}-\text{H}]^-$ at m/z 633; Fragment ions at m/z 463 $[\text{M}-170-\text{H}]^-$ and m/z 301 $[\text{M}-332-\text{H}]^-$	
IR ( $\text{cm}^{-1}$ )	OH stretching: ~3400 (broad); C=O stretching: 1732, 1713; Aromatic C=C stretching: 1609; Phenol C-O stretching: 1196	

**Table 3: Spectroscopic Data of Chebulagic Acid**

Parameter	Value	Reference
<sup>1</sup> H-NMR	HHDP group protons: 7.05 (s), 6.66 (s); Galloyl group proton: 7.23 (s); Glucose ring protons: 8 signals between 4.39–6.52 ppm; Chebuloyl group protons: 5 signals between 2.12–7.53 ppm	
<sup>13</sup> C-NMR	Data consistent with the structure reported in the literature.	
MS (ESI-)	[M-H] <sup>-</sup> at m/z 953.0954	
IR (cm <sup>-1</sup> )	Characterized by strong absorption maxima at 1710–1735 cm <sup>-1</sup> for the hydrolysable tannin class.	

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the isolation and spectroscopic analysis of tannins from Terminalia species.

### Isolation of Tannins

A common method for the isolation of hydrolysable tannins like chebulagic acid and chebulinic acid from Terminalia fruits is high-speed counter-current chromatography (HSCCC).

- **Extraction:** The dried and powdered plant material (e.g., fruits of Terminalia chebula) is extracted with a suitable solvent, such as 70% acetone or methanol.
- **Partitioning:** The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

- **Chromatography:** The tannin-rich fraction is subjected to HSCCC. A typical two-phase solvent system for separating chebulagic and chebulinic acids is n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v).
- **Purification:** The collected fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

## NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like tannins.

- **Sample Preparation:** A few milligrams of the purified tannin are dissolved in a suitable deuterated solvent, such as acetone-d<sub>6</sub>, methanol-d<sub>4</sub>, or D<sub>2</sub>O. For quantitative <sup>31</sup>P NMR analysis, the sample is dried, and an in-situ labeling procedure with a phosphorus-containing probe is performed.
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- **Experiments:** A suite of 1D (<sup>1</sup>H, <sup>13</sup>C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to determine the complete structure and stereochemistry of the molecule.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the tannins.

- **Sample Preparation:** The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For LC-MS analysis, the sample is injected into an HPLC system coupled to the mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing tannins, typically in the negative ion mode. Fast Atom Bombardment (FAB) has also been used.

- Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, are used to obtain accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation patterns, which aids in structural elucidation.

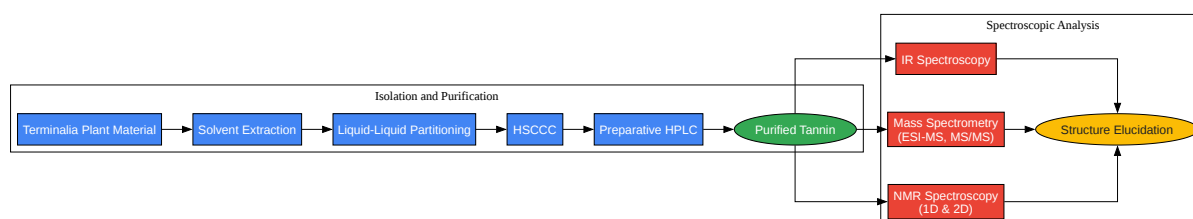
## Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in the tannin molecule.

- Sample Preparation: Solid samples can be prepared as Nujol mulls or KBr pellets.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).

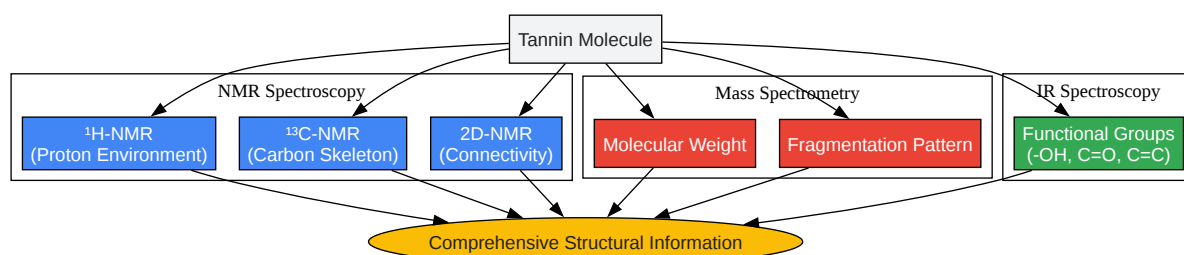
## Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of tannins from Terminalia species.

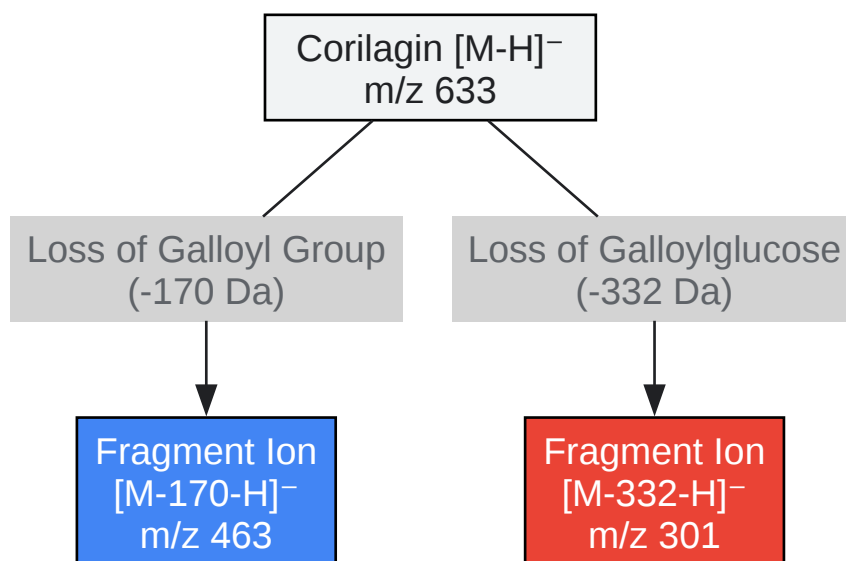


[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of tannins.

[Click to download full resolution via product page](#)

Caption: Spectroscopic techniques for tannin characterization.

[Click to download full resolution via product page](#)

Caption: MS/MS fragmentation of Corilagin.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR assignments and the acid-base characterization of the pomegranate ellagitannin punicalagin in the acidic pH-range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogcommn.org [phcogcommn.org]
- To cite this document: BenchChem. [Spectroscopic Data of Tannins from Terminalia Species: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1644076#spectroscopic-data-of-tannagine-nmr-ms-ir]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)